Tobramycin sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tobramycin sulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, particularly those caused by Gram-negative bacteria, including Pseudomonas aeruginosa . This compound is known for its effectiveness in treating severe infections such as sepsis, meningitis, and respiratory tract infections .

Mechanism of Action

Target of Action

Tobramycin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like tobramycin.

Mode of Action

Tobramycin binds irreversibly to one of two aminoglycoside binding sites on the 30S ribosomal subunit . This binding inhibits the initiation step of translation, causing mistranslation and misreading of the codon by the transfer RNA . As a result, incorrect delivery of aminoacyl units occurs, leading to the production of faulty proteins .

Biochemical Pathways

The primary biochemical pathway affected by tobramycin is bacterial protein synthesis. By binding to the 30S ribosomal subunit, tobramycin disrupts the process of translation, preventing the bacteria from synthesizing essential proteins . This disruption in protein synthesis leads to the death of the bacteria, making tobramycin an effective bactericidal antibiotic .

Pharmacokinetics

It can be administered intravenously, by injection, or topically to treat a variety of infections caused by susceptible bacteria . The drug’s pharmacokinetic properties are similar to those of other aminoglycosides .

Result of Action

The primary result of tobramycin’s action is the death of the bacteria. By inhibiting protein synthesis, tobramycin prevents the bacteria from carrying out essential functions, leading to their death .

Action Environment

The efficacy of tobramycin can be influenced by various environmental factors. For instance, the presence of certain salts and the nature of the culture media can affect the activity of many antibiotics, including tobramycin . Furthermore, the drug’s efficacy can be enhanced by the addition of therapeutic concentrations of other antibiotics, such as carbenicillin .

Biochemical Analysis

Biochemical Properties

Tobramycin sulfate plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It binds to the 30S and 50S subunits of bacterial ribosomes, preventing the formation of the 70S complex, which is essential for translating mRNA into proteins . This interaction leads to the disruption of peptide chain formation, resulting in bacterial cell membrane damage and cell death . This compound also interacts with RNA aptamers, which are artificially created molecules designed to bind specific targets .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, leading to cell death by inhibiting protein synthesis . In addition to its antibacterial effects, this compound can cause neurotoxicity and nephrotoxicity in human cells, particularly affecting the ear and kidneys . These toxic effects are due to the accumulation of the drug in the renal cortex and cochlear fluid, leading to cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the bacterial ribosomal subunits, specifically the 30S and 50S subunits . This binding prevents the formation of the 70S complex, which is necessary for protein synthesis . As a result, mRNA cannot be translated into proteins, leading to bacterial cell death . This compound also binds to RNA aptamers, further inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The drug is known to be stable and does not undergo significant metabolic degradation . Its long-term use can lead to the development of bacterial resistance, reducing its efficacy . Additionally, prolonged exposure to this compound can result in cumulative toxic effects on renal and auditory functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant toxicity . At higher doses, this compound can cause nephrotoxicity and ototoxicity, particularly in species such as dogs and guinea pigs . These toxic effects are dose-dependent and can be mitigated by adjusting the dosage and duration of treatment .

Metabolic Pathways

This compound is not metabolized by the body and is excreted unchanged via the kidneys . It does not undergo significant metabolic transformations, which contributes to its stability and prolonged half-life in renal tissues . The drug’s excretion is primarily through glomerular filtration, and its clearance can be affected by renal function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the renal cortex and cochlear fluid, leading to its nephrotoxic and ototoxic effects . The drug’s distribution is influenced by its high water solubility and poor lipid solubility, which limits its penetration into certain tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes of proximal tubular cells in the kidneys . Immunogold labeling studies have shown that this compound accumulates in the lysosomal matrix, where it exerts its toxic effects . This localization is crucial for understanding the drug’s nephrotoxic potential and guiding therapeutic interventions to minimize adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tobramycin sulfate is synthesized through a series of chemical reactions involving the fermentation of Streptomyces tenebrarius. The process includes the isolation and purification of the antibiotic compound . The synthetic route involves the use of specific reagents and conditions to ensure the stability and potency of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces tenebrarius is cultured under controlled conditions to produce the antibiotic. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Tobramycin sulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium metabisulfite, ammonium hydroxide, and chloroform . The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives that are used in different formulations for medical applications .

Scientific Research Applications

Tobramycin sulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Amikacin: A semi-synthetic derivative of kanamycin with enhanced stability against bacterial enzymes.

Uniqueness of Tobramycin Sulfate: this compound is unique in its high efficacy against Pseudomonas aeruginosa, making it a critical antibiotic for treating infections in cystic fibrosis patients . Its ability to be administered via inhalation, injection, and topical application adds to its versatility in clinical settings .

Biological Activity

Tobramycin sulfate is an aminoglycoside antibiotic with significant biological activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa. This article explores its mechanisms of action, efficacy in clinical settings, and variations in biological activity based on structural modifications.

Tobramycin exerts its antibacterial effects primarily through two mechanisms:

- Immediate Bactericidal Effect : It disrupts the bacterial cell membrane, leading to cell lysis.

- Delayed Bactericidal Effect : It inhibits protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to cell death .

Efficacy Against Bacterial Strains

This compound has been shown to be particularly effective against various bacterial strains. Its in vitro activity is comparable to other aminoglycosides but demonstrates superior efficacy against Pseudomonas aeruginosa. A summary of clinical effectiveness is provided in the table below:

Clinical Studies and Case Reports

A comprehensive review of clinical trials involving 3,506 patients indicated that this compound is well tolerated, with drug-related adverse effects reported in only 3.9% of cases. These included minor reactions affecting the nervous system (0.6%) and kidneys (1.5%) .

Case Study: Cystic Fibrosis Treatment

Inhaled tobramycin has been extensively studied for patients with cystic fibrosis (CF). A study comparing inhaled versus intravenous tobramycin found that both forms were effective; however, inhaled tobramycin resulted in higher local concentrations in sputum compared to serum, suggesting a targeted effect on lung pathogens without significant systemic exposure .

Structural Modifications and Biological Activity

Recent studies have explored modifications of the tobramycin structure to enhance its antibacterial properties. For example, 6″-modified derivatives of tobramycin have shown improved potency against resistant strains of Pseudomonas aeruginosa, with resistance indices significantly lower than that of the parent compound . These modifications maintain the core mechanism of action while potentially reducing cytotoxicity towards eukaryotic cells.

Table: Comparison of Tobramycin and Its Derivatives

| Compound | Resistance Index (P. aeruginosa) | Cytotoxicity (HEK293T cells) | Mechanism |

|---|---|---|---|

| Tobramycin | >256 | Higher | Protein synthesis inhibition |

| 6″-Modified Derivative | 4-16 | Lower | Protein synthesis inhibition |

Properties

CAS No. |

49842-07-1 |

|---|---|

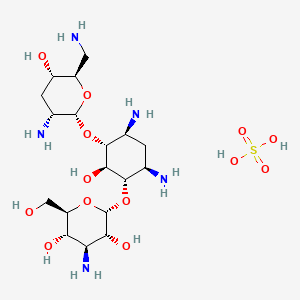

Molecular Formula |

C36H84N10O38S5 |

Molecular Weight |

1425.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/2C18H37N5O9.5H2O4S/c2*19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;5*1-5(2,3)4/h2*5-18,24-28H,1-4,19-23H2;5*(H2,1,2,3,4)/t2*5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;;;;;/m00...../s1 |

InChI Key |

NZKFUBQRAWPZJP-BXKLGIMVSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Related CAS |

32986-56-4 (Parent) |

Synonyms |

Brulamycin Nebcin Nebicin Nebramycin Factor 6 Obracin Sulfate, Tobramycin Tobracin Tobramycin Tobramycin Sulfate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.